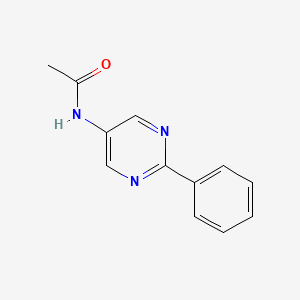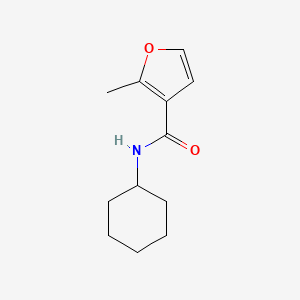![molecular formula C20H29N3O3 B7539955 N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7539955.png)
N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
TAK-659 is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. By inhibiting BTK, TAK-659 prevents the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of cancer cell growth and proliferation, the reduction of inflammation, and the prevention of autoimmune diseases. In addition, TAK-659 has been found to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it an attractive candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 for lab experiments is its high selectivity for BTK, which allows for specific targeting of B-cell and immune cell signaling pathways. However, one limitation of TAK-659 is that it may not be effective in all types of cancer or autoimmune diseases, and further research is needed to identify the optimal patient populations for treatment.
Zukünftige Richtungen
There are several future directions for the development of TAK-659 as a therapeutic agent. One potential application is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy, to enhance the efficacy of treatment and reduce side effects. Another direction is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for specific cancer or autoimmune disease targets. Finally, further research is needed to determine the optimal dosing and treatment regimens for TAK-659 in different patient populations.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 4-ethylbenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 2-oxoethyl isocyanate and 2,2-dimethylpropan-1-amine. The final product is obtained after purification using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. It has also demonstrated efficacy in reducing inflammation and preventing autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-5-15-6-8-16(9-7-15)18(25)23-12-10-22(11-13-23)17(24)14-21-19(26)20(2,3)4/h6-9H,5,10-14H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDRRKYLPLRBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[4-(4-Benzylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7539903.png)
![4,5-Dichloro-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7539905.png)
![[2-[(2-Methyl-1,3-dioxoisoindol-5-yl)amino]-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate](/img/structure/B7539912.png)

![4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539925.png)

![N-(pyridin-3-ylmethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7539935.png)
![2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone](/img/structure/B7539940.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7539960.png)
![[4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone](/img/structure/B7539966.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide](/img/structure/B7539970.png)